

spectroscopic comparison of 2-Amino-4-nitrobenzonitrile and its derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-nitrobenzonitrile

Cat. No.: B1279174

[Get Quote](#)

A Spectroscopic Comparison of 2-Amino-4-nitrobenzonitrile and its Derivatives: A Guide for Researchers

This guide offers a comparative analysis of the spectroscopic properties of **2-Amino-4-nitrobenzonitrile** and its derivatives. Due to the limited availability of experimental data for **2-Amino-4-nitrobenzonitrile**, this document leverages predicted data for the closely related 2-Amino-4-methoxy-5-nitrobenzonitrile and experimental data from other analogues, such as 2-Amino-5-nitrobenzonitrile and 2-Amino-4-chlorobenzonitrile, to provide a valuable reference for researchers, scientists, and drug development professionals. The interplay of electron-donating and electron-withdrawing groups in these molecules significantly influences their spectroscopic signatures.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for 2-Amino-4-methoxy-5-nitrobenzonitrile (predicted) and its analogues (experimental), offering a baseline for comparative analysis.

Table 1: ^1H NMR Spectroscopic Data

Compound	Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Solvent
2-Amino-4-methoxy-5-nitrobenzonitrile (Predicted)	~7.8 - 8.2	Singlet	1H	Aromatic H	CDCl ₃
	[1]				
	~6.2 - 6.5	Singlet	1H	Aromatic H	
	~5.5 - 6.0	Broad Singlet	2H	-NH ₂	
	~3.9 - 4.1	Singlet	3H	-OCH ₃	
2-Aminobenzonitrile[2][3]	7.2-7.4	Multiplet	2H	Aromatic H	DMSO-d ₆
	6.6-6.8	Multiplet	2H	Aromatic H	
	6.1	Broad Singlet	2H	-NH ₂	
4-Nitrobenzonitrile[4]	8.35	Doublet	2H	Aromatic H	CDCl ₃
	7.89	Doublet	2H	Aromatic H	
2-Methyl-5-nitrobenzonitrile[5]	8.3-8.4	Singlet	1H	Aromatic H	Not specified
	7.7-7.8	Doublet	1H	Aromatic H	
	7.4-7.5	Doublet	1H	Aromatic H	
	2.6	Singlet	3H	-CH ₃	

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (ppm)	Assignment	Solvent
2-Amino-4-methoxy-5-nitrobenzonitrile (Predicted)[1]	~160 - 165	C-OCH ₃	CDCl ₃
	~145 - 150	C-NH ₂	
	~135 - 140	C-NO ₂	
	~120 - 125	Aromatic CH	
	~115 - 120	C-CN	
	~100 - 105	Aromatic CH	
	~95 - 100	C-CN	
	~55 - 60	-OCH ₃	
4-Nitrobenzonitrile[4]	150.0	C-NO ₂	CDCl ₃
	133.4	Aromatic CH	
	124.2	Aromatic CH	
	118.2	C-CN	
	116.7	Aromatic C	

Table 3: Infrared (IR) Spectroscopy Data

Compound	Wavenumber (cm ⁻¹)	Intensity	Assignment
2-Amino-4-methoxy-5-nitrobenzonitrile (Predicted)[1]	3450 - 3300	Strong, Doublet	N-H stretch (primary amine)
~2230 - 2210	Strong	C≡N stretch (nitrile)	
1620 - 1580	Medium	Aromatic C=C stretch	
1550 - 1490	Strong	Asymmetric NO ₂ stretch	
1380 - 1320	Strong	Symmetric NO ₂ stretch	
1280 - 1200	Strong	Aryl C-O stretch (methoxy)	
2-Amino-4-chlorobenzonitrile[6]	3452, 3363	Not specified	1° NH
2211	Not specified	C≡N	
782	Not specified	C-Cl	
2-Amino-4,6-diphenylnicotinonitrile s (general range)[7]	3487-3412, 3368-3300	Not specified	N-H stretch
1654-1606	Not specified	N-H bending	

Table 4: Mass Spectrometry (MS) Data

Compound	m/z	Relative Intensity (%)	Assignment	Ionization Mode
2-Amino-4-methoxy-5-nitrobenzonitrile (Predicted) [1]	193	100	[M] ⁺ (Molecular Ion)	EI
	178	Moderate	[M - CH ₃] ⁺	
	163	Moderate	[M - NO] ⁺	
	147	High	[M - NO ₂] ⁺	
2-Amino-5-nitrobenzonitrile [8]	163	Not specified	[M] ⁺	Experimental
133, 117, 116, 90, 63	Not specified	Fragment Ions		
4-Nitrobenzonitrile [9]	148	~70	[M] ⁺	EI
	118	~20	[M - NO] ⁺	
	102	100	[M - NO ₂] ⁺	
	90	~30	[C ₆ H ₄] ⁺	
	75	~40	[C ₅ H ₃ N] ⁺	

Table 5: UV-Vis Spectroscopic Data

Compound	λ _{max} (nm)	Solvent
2-Amino-4-nitrophenol[10]	224, 262, 308	Acidic mobile phase
2-Amino-4-chlorobenzonitrile[6]	Not specified ($\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions observed)	Ethanol
4-Nitrobenzaldehyde reaction product[11]	~350, ~450	Methanol

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **2-Amino-4-nitrobenzonitrile** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

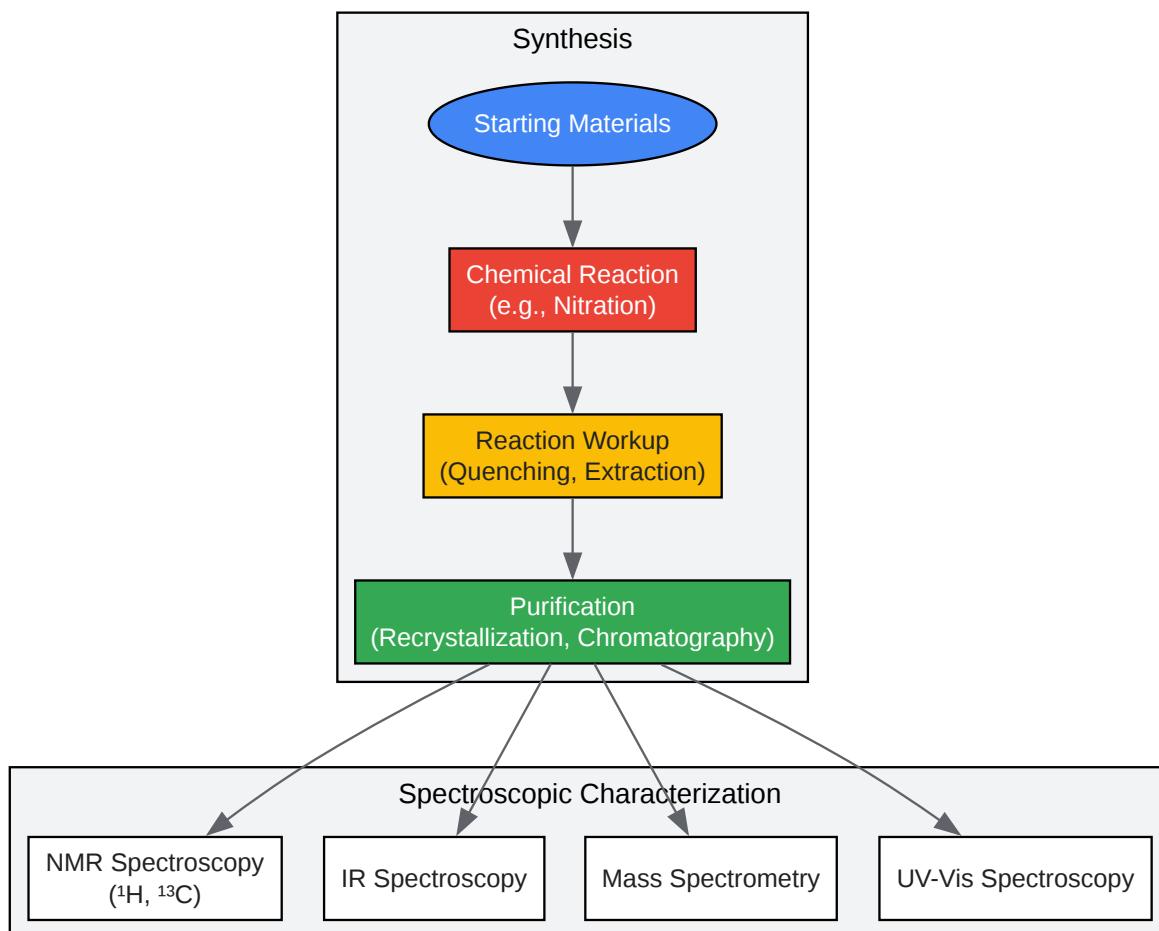
- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. The spectral width should be set to cover a range of -2 to 12 ppm. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. The spectral width should be set to cover a range of 0 to 200 ppm. A proton-decoupled pulse sequence should be used. A larger number of scans will be necessary compared to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy.[1][12]

- Sample Preparation (ATR): Place a small amount of the solid, dry sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the solid sample with potassium bromide (KBr) powder and press it into a thin pellet.[12]

- Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty ATR crystal or KBr pellet should be collected prior to sample analysis for baseline correction.

Mass Spectrometry (MS).[1][8]


- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[1] For GC-MS, serial dilutions can be performed to achieve a final concentration of 1-10 $\mu\text{g/mL}$.[8]
- Data Acquisition (ESI): Introduce the sample solution into an Electrospray Ionization (ESI) mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.[1]
- Data Acquisition (GC-MS - EI): For Gas Chromatography-Mass Spectrometry with Electron Ionization (EI), use an appropriate GC column and temperature program. A typical EI ionization energy is 70 eV, with a mass range of m/z 50-300.[8]

UV-Visible (UV-Vis) Spectroscopy.[12]

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent such as ethanol or acetonitrile.
- Data Acquisition: Place the solution in a cuvette and record the UV-Vis spectrum using a spectrophotometer. A blank spectrum of the solvent should also be recorded for baseline correction.
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}), which provides information about the electronic transitions within the molecule.

Synthesis and Characterization Workflow

The general workflow for the synthesis and subsequent spectroscopic characterization of a novel benzonitrile derivative is illustrated below. This process is fundamental in drug discovery and materials science for verifying the structure and purity of a synthesized compound.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and spectroscopic characterization of benzonitrile derivatives.

Potential Applications in Drug Discovery

Substituted benzonitriles are valuable scaffolds in medicinal chemistry.[13] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[13] The amino and nitro groups on the aromatic ring of compounds like **2-Amino-4-nitrobenzonitrile** and its derivatives provide opportunities for further chemical modifications, making them versatile intermediates for creating compound libraries for biological screening.[13] The

characterization of these molecules through the spectroscopic methods detailed in this guide is a critical first step in exploring their potential as novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminobenzonitrile(1885-29-6) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 2-METHYL-5-NITROBENZONITRILE(939-83-3) 1H NMR spectrum [chemicalbook.com]
- 6. mjas.analisis.com.my [mjas.analisis.com.my]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzonitrile, 4-nitro- [webbook.nist.gov]
- 10. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [spectroscopic comparison of 2-Amino-4-nitrobenzonitrile and its derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279174#spectroscopic-comparison-of-2-amino-4-nitrobenzonitrile-and-its-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com